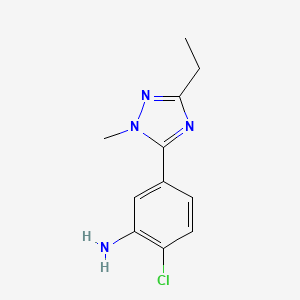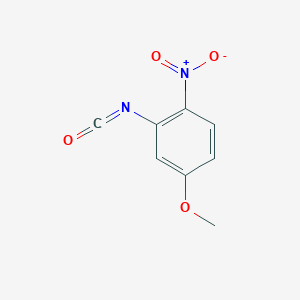
2-Isocyanato-4-methoxy-1-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isocyanato-4-methoxy-1-nitrobenzene is an organic compound with the molecular formula C8H6N2O4 It is characterized by the presence of an isocyanate group (-NCO), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-4-methoxy-1-nitrobenzene typically involves the nitration of 4-methoxyaniline followed by the conversion of the resulting nitroaniline to the isocyanate derivative. The general steps are as follows:
-
Nitration of 4-Methoxyaniline:
Reaction: 4-Methoxyaniline is treated with a mixture of concentrated sulfuric acid and nitric acid.
Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the nitration process.
Product: 4-Methoxy-1-nitrobenzene.
-
Formation of Isocyanate:
Reaction: 4-Methoxy-1-nitrobenzene is reacted with phosgene (COCl2) or a suitable phosgene substitute.
Conditions: The reaction is typically conducted under anhydrous conditions and at elevated temperatures (50-70°C).
Product: this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with enhanced safety measures and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 2-Isocyanato-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:
-
Substitution Reactions:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Electrophilic Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
-
Reduction Reactions:
Reduction of Nitro Group: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Hydrogen gas with a catalyst, iron and hydrochloric acid.
Reaction Conditions: Vary depending on the specific reaction but generally involve controlled temperatures and anhydrous conditions for isocyanate reactions.
Major Products Formed:
Ureas, Carbamates, and Thiocarbamates: From nucleophilic substitution.
Amino Derivatives: From reduction of the nitro group.
科学研究应用
2-Isocyanato-4-methoxy-1-nitrobenzene has several applications in scientific research:
-
Organic Synthesis:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of polymers and resins through reactions with polyols and polyamines.
-
Materials Science:
- Utilized in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
-
Biological and Medicinal Chemistry:
- Investigated for its potential as a building block in the synthesis of bioactive compounds.
- Studied for its interactions with biological macromolecules and potential therapeutic applications.
-
Industrial Applications:
- Used in the production of coatings, adhesives, and sealants due to its reactivity with various substrates.
作用机制
The mechanism of action of 2-Isocyanato-4-methoxy-1-nitrobenzene involves its reactive functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, leading to the formation of ureas, carbamates, and thiocarbamates.
Nitro Group: Can undergo reduction to form amino derivatives, which can further participate in various chemical reactions.
Molecular Targets and Pathways:
Nucleophilic Attack: The isocyanate group is highly electrophilic and readily reacts with nucleophiles.
Reduction Pathways: The nitro group can be reduced through catalytic hydrogenation or chemical reduction, leading to the formation of amino derivatives.
相似化合物的比较
2-Isocyanato-4-methoxy-1-nitrobenzene can be compared with other similar compounds, such as:
-
2-Isocyanato-4-methyl-1-nitrobenzene:
- Similar structure but with a methyl group instead of a methoxy group.
- Exhibits similar reactivity but different physical properties due to the difference in substituents.
-
2-Isocyanato-4-chloro-1-nitrobenzene:
- Contains a chloro group instead of a methoxy group.
- The presence of the chloro group can influence the compound’s reactivity and applications.
-
2-Isocyanato-4-nitrobenzene:
- Lacks the methoxy group.
- Simpler structure but similar reactivity in terms of isocyanate and nitro group chemistry.
Uniqueness: this compound is unique due to the presence of both an isocyanate and a nitro group on the same aromatic ring, along with a methoxy group that can influence its electronic properties and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H6N2O4 |
|---|---|
分子量 |
194.14 g/mol |
IUPAC 名称 |
2-isocyanato-4-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C8H6N2O4/c1-14-6-2-3-8(10(12)13)7(4-6)9-5-11/h2-4H,1H3 |
InChI 键 |
RPGJWUGYMVVUFY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




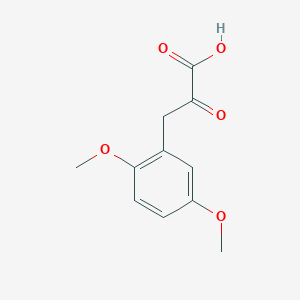
![7-Chloro-4-(2-{[4-(1h-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline](/img/structure/B13536045.png)
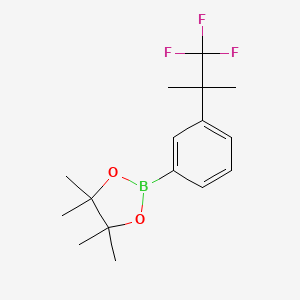
![1-([1,1'-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13536061.png)
![(3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B13536064.png)
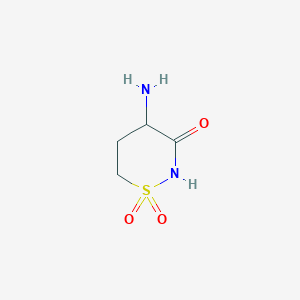
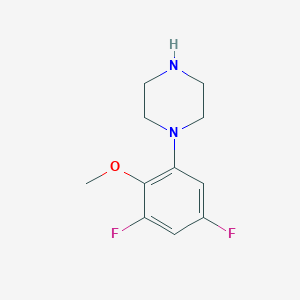
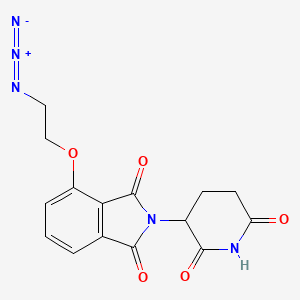
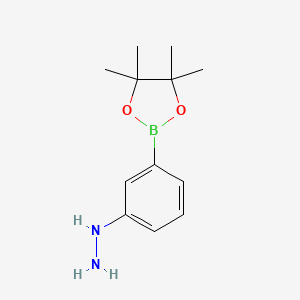

![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride](/img/structure/B13536102.png)
